

DC-S239: A Potent and Selective Histone Methyltransferase SET7 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of **DC-S239**, a potent and selective inhibitor of the histone methyltransferase SET7. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of **DC-S239** as a chemical probe and potential therapeutic agent.

Molecular Structure and Physicochemical Properties

DC-S239 is a small molecule inhibitor with the chemical formula C15H15N3O5S.[1] Its structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of DC-S239



Property	Value	Reference
IUPAC Name	Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)formamido]thiophene-3-carboxylate	[1]
CAS Number	303141-21-1	[1]
Chemical Formula	C15H15N3O5S	[1]
Molecular Weight	349.36 g/mol	[1]
Exact Mass	349.0732	[1]
SMILES	O=C(C1=C(N)SC(C(NC2=CC= CC(INVALID-LINK =O)=C2)=O)=C1C)OCC	[1]
InChI Key	SIVTXLSKYVOFHS- UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Properties of DC-S239

Property	Value	Reference
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	[1]

Biological Activity and Pharmacological Properties

DC-S239 is a potent and selective inhibitor of SET7 (also known as SETD7 or KMT7), a histone methyltransferase that monomethylates histone H3 at lysine 4 (H3K4) and various non-histone proteins.[2][3] Inhibition of SET7 has been implicated in various cellular processes, including cell cycle control, DNA damage response, and gene transcription, making it a target of interest for therapeutic intervention in diseases such as cancer.



Table 3: In Vitro Biological Activity of DC-S239

Target	IC50 (μM)	Assay Type	Reference
SET7	4.59	Enzymatic Assay	
DNMT1	>100	Enzymatic Assay	
DOT1L	>100	Enzymatic Assay	
EZH2	>100	Enzymatic Assay	
G9a	>100	Enzymatic Assay	_
NSD1	>100	Enzymatic Assay	_
SETD8	>100	Enzymatic Assay	_

Table 4: Cellular Activity of DC-S239

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
MCF7	Breast Cancer	10.93	Cell Proliferation	
HL-60	Acute Promyelocytic Leukemia	16.43	Cell Proliferation	
MV4-11	Acute Myeloid Leukemia	> 50	Cell Proliferation	_
HCT116	Colorectal Carcinoma	> 50	Cell Proliferation	
DHL4	Diffuse Large B- cell Lymphoma	> 50	Cell Proliferation	

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of **DC-S239**, based on the study by Ding et al. (2018).



SET7 Enzymatic Inhibition Assay

This assay determines the in vitro potency of **DC-S239** against the SET7 methyltransferase.

Materials:

- Recombinant human SET7 protein
- Biotinylated histone H3 (1-21) peptide substrate
- S-(5'-adenosyl)-L-homocysteine (SAH)
- AlphaLISA® anti-H3K4me1 acceptor beads
- Streptavidin-coated donor beads
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- DC-S239 (dissolved in DMSO)
- 384-well microplate

Protocol:

- Prepare a serial dilution of DC-S239 in DMSO.
- Add 2.5 μ L of the compound solution to the wells of a 384-well plate.
- Add 5 μL of SET7 enzyme and 2.5 μL of biotinylated H3 peptide substrate to each well.
- Initiate the reaction by adding 5 μ L of SAH.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5 μ L of a solution containing AlphaLISA® acceptor beads.
- Add 5 μL of streptavidin-coated donor beads.
- Incubate the plate in the dark at room temperature for 60 minutes.



- Read the plate on an AlphaScreen-capable plate reader.
- Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cell Proliferation Assay

This assay evaluates the effect of **DC-S239** on the growth of various cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF7, HL-60, MV4-11, HCT116, DHL4)
- Complete cell culture medium (specific to each cell line)
- DC-S239 (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear-bottom microplates
- Luminometer

Protocol:

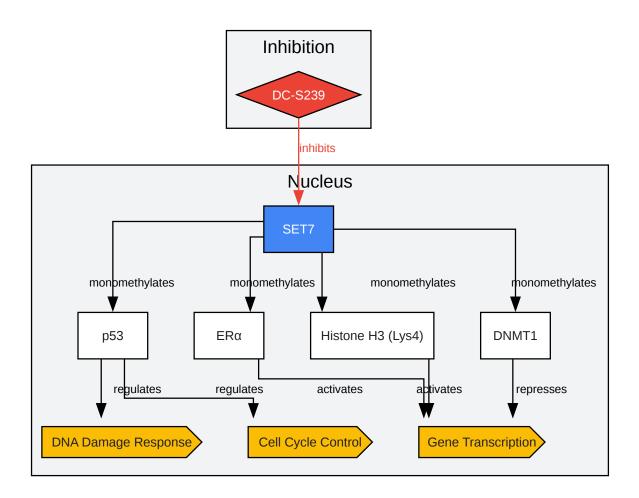
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of DC-S239 in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of DC-S239.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents by shaking the plate for 2 minutes.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence using a luminometer.
- Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

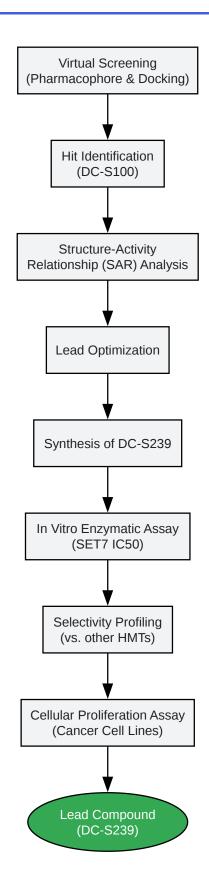
The following diagrams illustrate the SET7 signaling pathway and the experimental workflow for the identification and characterization of **DC-S239**.



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Caption: SET7 methylates histone and non-histone proteins, regulating key cellular processes.





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Caption: Workflow for the discovery and characterization of DC-S239 as a SET7 inhibitor.



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